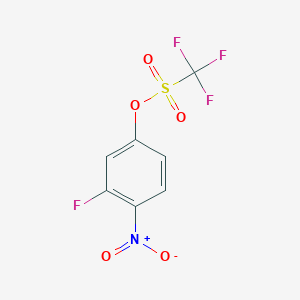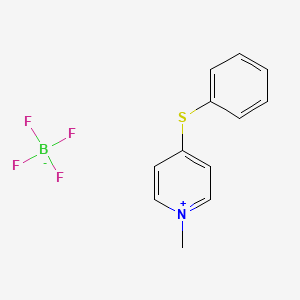![molecular formula C13H8ClF3N4S B3041075 4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile CAS No. 259855-37-3](/img/structure/B3041075.png)
4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile
描述
4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile is a synthetic organic compound known for its diverse applications in scientific research
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials
3-(Trifluoromethyl)aniline
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile
Step-by-step Synthesis
The synthesis begins with the nucleophilic aromatic substitution reaction of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile with 3-(trifluoromethyl)aniline.
The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic attack on the chloro-substituted pyrimidine.
This process results in the formation of 4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile.
Industrial Production Methods
Large-scale production involves similar synthetic routes with optimizations for yield and purity.
Reactions are often performed in continuous flow reactors to ensure consistent product quality and scalability.
Purification is achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: : Hydrogenation reactions can reduce the pyrimidine ring or the nitrile group, altering the compound's properties.
Substitution: : The chloro group can be substituted by nucleophiles, leading to derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Catalysts such as palladium on carbon (Pd/C) in hydrogen atmosphere.
Substitution: : Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation products include sulfoxides and sulfones.
Reduction products may involve amines or alcohol derivatives.
Substitution reactions yield various substituted pyrimidine derivatives, depending on the nucleophile used.
科学研究应用
Chemistry
Used as a building block in the synthesis of complex organic molecules.
Serves as a precursor for agrochemicals and pharmaceuticals.
Biology
Studied for its potential as a kinase inhibitor, affecting cellular signaling pathways.
Explored in enzyme inhibition studies due to its unique functional groups.
Medicine
Investigated for anti-cancer properties due to its ability to inhibit specific protein kinases.
Industry
Employed in the development of new materials with specific electronic or optical properties.
Utilized in the synthesis of polymers and other high-performance materials.
作用机制
Molecular Targets
Targets protein kinases involved in signaling pathways critical for cell growth and proliferation.
Binds to the ATP-binding site of kinases, inhibiting their activity and downstream signaling effects.
Pathways Involved
Interferes with pathways such as MAPK/ERK, which are crucial for cellular responses to growth signals.
Inhibition of these pathways leads to reduced cell proliferation and potential induction of apoptosis in cancer cells.
相似化合物的比较
4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile can be compared with similar pyrimidine derivatives:
4-Chloro-2-(methylthio)-6-(4-methylphenylamino)pyrimidine-5-carbonitrile: : Differs by the substituent on the aniline ring, affecting its binding affinity and selectivity for kinases.
4-Chloro-2-(ethylthio)-6-(3-trifluoromethylanilino)pyrimidine-5-carbonitrile: : Variation in the thio group alters the compound's chemical reactivity and biological activity.
These comparisons highlight the compound's unique features, such as its trifluoromethyl group, which imparts distinct electronic and steric properties, enhancing its effectiveness as a research tool and potential therapeutic agent.
属性
IUPAC Name |
4-chloro-2-methylsulfanyl-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4S/c1-22-12-20-10(14)9(6-18)11(21-12)19-8-4-2-3-7(5-8)13(15,16)17/h2-5H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAKQOUNOWWWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C#N)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B3040992.png)
![N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea](/img/structure/B3040993.png)
![N-(3-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea](/img/structure/B3040994.png)
![N1-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,3,3-trichloroacrylamide](/img/structure/B3040996.png)


![3-(1,3-Benzodioxol-5-yl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041003.png)
![1-[2-Chloro-1-(chloromethyl)-3,3,3-trifluoroprop-1-enyl]benzene](/img/structure/B3041004.png)
![1-[(4,5,6,7-Tetrafluorobenzo[b]furan-2-yl)methyl]pyrrolidine](/img/structure/B3041005.png)
![2-{[(2,4-Dichlorophenyl)thio]methyl}-4,5,6,7-tetrafluorobenzo[b]furan](/img/structure/B3041006.png)
![2-{[2-Cyano-2-phenyl-1-(trifluoromethyl)vinyl]thio}pyridinium-1-olate](/img/structure/B3041010.png)



